2-Methyloctan-3-one

Description

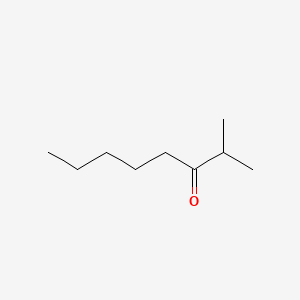

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSKXCNVESXQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238958 |

Source

|

| Record name | 2-Methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923-28-4 |

Source

|

| Record name | 2-Methyl-3-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-octanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-octanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyloctan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyloctan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-3-OCTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5UD2Y63N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyloctan-3-one

Introduction

2-Methyloctan-3-one (CAS No: 923-28-4) is an aliphatic ketone characterized by a nine-carbon backbone.[1][2] Its structure, featuring a carbonyl group at the third position and a methyl branch at the second, imparts specific chemical and physical properties that make it a subject of interest in synthetic organic chemistry. While not widely recognized as a fragrance or flavor component, its utility as a chemical intermediate and a model compound for studying ketone reactivity is significant for researchers and professionals in drug development and chemical synthesis.[3] This guide provides a comprehensive overview of its core chemical properties, analytical characterization, reactivity, and safety protocols, grounded in established scientific data.

Chemical Identity and Molecular Structure

A precise understanding of a molecule begins with its fundamental identifiers and structure. 2-Methyloctan-3-one is also known by synonyms such as Isopropyl pentyl ketone and n-Amyl isopropyl ketone.[1][4]

The structure consists of an eight-carbon chain with a ketone functional group on the third carbon and a methyl group on the second carbon. This branched structure influences its physical properties like boiling point and density when compared to its linear isomer, nonan-3-one.

| Identifier | Value | Source |

| IUPAC Name | 2-methyloctan-3-one | PubChem[1] |

| Synonyms | Isopropyl pentyl ketone, 2-Methyl-3-octanone | PubChem[1] |

| CAS Number | 923-28-4 | NIST WebBook[2] |

| Molecular Formula | C₉H₁₈O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| InChI | InChI=1S/C9H18O/c1-4-5-6-7-9(10)8(2)3/h8H,4-7H2,1-3H3 | PubChem[1] |

| InChIKey | ODSKXCNVESXQCZ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCCCCC(=O)C(C)C | PubChem[1] |

Physicochemical Properties

The physical properties of 2-Methyloctan-3-one are dictated by its molecular weight, the polarity of the carbonyl group, and its overall molecular shape. These properties are essential for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Notes | Source |

| Appearance | Clear, colorless liquid | Assumed based on similar ketones | Sigma-Aldrich[5] |

| Boiling Point | 140 - 144 °C | Data for the related compound 2-Methyloctane | Sigma-Aldrich[6] |

| Density | 0.814 ± 0.06 g/cm³ (est.) | Estimated value | The Good Scents Company[7] |

| Flash Point | 59.1 °C | --- | Chemsrc[8] |

| Refractive Index | 1.415 ± 0.02 (est.) | Estimated value at 20°C | The Good Scents Company[7] |

| Water Solubility | 457.7 mg/L @ 25 °C (est.) | Estimated value | The Good Scents Company[3] |

The moderate boiling point is consistent with a C9 ketone, while its limited water solubility is expected due to the long, nonpolar alkyl chain.[3] The compound is soluble in many organic solvents.

Spectroscopic Characterization: A Validating Framework

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. Each technique offers a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Methyloctan-3-one will exhibit distinct signals corresponding to the chemically non-equivalent protons. The key diagnostic signals include a multiplet for the proton at the C2 position (α to the carbonyl), which is deshielded, and characteristic signals for the terminal methyl groups of the pentyl and isopropyl fragments. Protons closer to the electron-withdrawing carbonyl group will appear further downfield (higher ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, confirming the presence of nine unique carbon atoms. The most notable signal is the carbonyl carbon, which will appear significantly downfield, typically in the range of 200-220 ppm, a characteristic feature of ketones.[1]

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyloctan-3-one in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard proton pulse program. A spectral width of 12-15 ppm is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 2-Methyloctan-3-one, the IR spectrum is dominated by two key features.[2]

-

C=O Stretch: A strong, sharp absorption band will appear in the region of 1715-1720 cm⁻¹. This is highly characteristic of an aliphatic ketone.[9]

-

C-H Stretch: Multiple bands will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chains.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z ratio corresponding to the molecular weight of the compound (142.24).[1]

-

Fragmentation Pattern: The most significant fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For 2-Methyloctan-3-one, this can occur on either side of the carbonyl, leading to characteristic fragment ions.

Caption: General workflow for the synthesis of 2-Methyloctan-3-one.

Core Reactivity

The chemistry of 2-Methyloctan-3-one is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the secondary alcohol, 2-methyloctan-3-ol. [10]* Enolate Formation: The protons on the carbon adjacent to the carbonyl group (the α-carbon, C2) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile and can participate in a wide range of reactions, such as alkylations and aldol condensations, making 2-Methyloctan-3-one a useful building block in more complex molecular syntheses.

Relevance in Drug Development and Research

While 2-Methyloctan-3-one itself is not a therapeutic agent, its structural motifs are relevant in medicinal chemistry. The introduction of a methyl group into a drug candidate molecule is a common strategy in lead optimization. [11]Methyl groups can significantly alter a compound's properties by:

-

Modulating Pharmacokinetics: A methyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. [11]* Improving Binding Affinity: The steric bulk of a methyl group can enforce a specific conformation that is more favorable for binding to a biological target. [11]* Altering Physicochemical Properties: Methylation can impact a molecule's lipophilicity and solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. [11] Therefore, understanding the chemical properties and reactivity of model compounds like 2-Methyloctan-3-one provides valuable insights for drug design professionals.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyloctan-3-one presents several hazards. [1]

-

GHS Classification:

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed and store it in a well-ventilated place. * Use explosion-proof electrical, ventilating, and lighting equipment. * Wear protective gloves, protective clothing, eye protection, and face protection. * Avoid release to the environment. Researchers must consult the full Safety Data Sheet (SDS) before handling this chemical and use it only in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE). [5]

-

Conclusion

2-Methyloctan-3-one is a branched aliphatic ketone with well-defined chemical and physical properties. Its structure is readily confirmed by standard spectroscopic techniques, and its reactivity is centered around the versatile carbonyl functional group. While its direct applications are limited, it serves as an important chemical intermediate and a valuable model compound for understanding the fundamental principles of organic chemistry that are critical to researchers, scientists, and professionals in the field of drug development.

References

-

PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Thoreauchem. (n.d.). 2-methyloctan-3-one-923-28-4. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

-

MOLBASE. (n.d.). 2-methyloctan-3-one price & availability. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). CID 160885332. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyloctan-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Octanone, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-octanone. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methyl-3-octanol. Retrieved from [Link]

-

Molbase. (n.d.). 2-Methyl-octan-3-on. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyloctane. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples. Retrieved from [Link]

-

Chemsrc. (2025, August 27). 3-Octanone, 2-methyl-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyloctan-3-one (C9H18O). Retrieved from [Link]

-

PubChem. (n.d.). 6-Methyloctan-3-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-octanone | C9H18O | CID 70209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octanone, 2-methyl- [webbook.nist.gov]

- 3. 2-methyl-3-octanone, 923-28-4 [thegoodscentscompany.com]

- 4. 2-methyloctan-3-one price & availability - MOLBASE [molbase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-甲基辛烷 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 2-methyl-3-octanone 923-28-4 [thegoodscentscompany.com]

- 8. 3-Octanone, 2-methyl | CAS#:923-28-4 | Chemsrc [chemsrc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 2-Methyloctan-3-ol | C9H20O | CID 98464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Characterizing a Key Aliphatic Ketone

An In-Depth Technical Guide to 2-Methyloctan-3-one (CAS: 923-28-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

2-Methyloctan-3-one (CAS No. 923-28-4), also known as Isopropyl pentyl ketone, is a nine-carbon aliphatic ketone.[1][2] Its molecular structure features a carbonyl group at the third position of an octane chain, with a methyl branch at the second position. This structure gives rise to specific chemical and physical properties that make it a subject of interest in fields ranging from synthetic organic chemistry to flavor and fragrance science. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and safe handling, designed to equip researchers with the foundational knowledge required for its application.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is paramount for any laboratory application. These properties dictate experimental conditions, from solvent selection to purification methods.

Chemical Identifiers

A compound can be identified by numerous names and numbering systems. The most critical identifiers for 2-Methyloctan-3-one are summarized below.

| Identifier | Value | Source |

| CAS Number | 923-28-4 | [1][2] |

| IUPAC Name | 2-methyloctan-3-one | [1] |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Synonyms | Isopropyl pentyl ketone, 2-Methyl-3-octanone | [1][2] |

| InChIKey | ODSKXCNVESXQCZ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCCCCC(=O)C(C)C | [1] |

Physicochemical Data

The physical properties of 2-Methyloctan-3-one are essential for predicting its behavior in various chemical environments and for designing purification protocols such as distillation.

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Boiling Point | 140 - 144 °C | |

| Density | 0.714 g/mL at 20 °C | |

| Appearance | Flammable liquid and vapor | [1] |

Section 2: Synthesis Pathway—The Grignard Reaction

The synthesis of ketones is a cornerstone of organic chemistry. One of the most reliable and versatile methods for preparing ketones like 2-Methyloctan-3-one is through the oxidation of a secondary alcohol, which is itself synthesized via a Grignard reaction. This two-step approach offers high yields and control over the final product.[3]

The causality for this choice is rooted in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of an aldehyde. The use of a primary alkyl halide to form the Grignard reagent is deliberate, as it minimizes side reactions like coupling that are more prevalent with secondary halides.[3] The subsequent oxidation step is a standard, high-yield transformation.

Synthesis Workflow Diagram

Caption: Two-step synthesis of 2-Methyloctan-3-one.

Detailed Experimental Protocol: Synthesis

This protocol describes the formation of the secondary alcohol precursor, 2-Methyloctan-3-ol, followed by its oxidation to the target ketone.

Part A: Synthesis of 2-Methyloctan-3-ol via Grignard Reaction

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen.

-

Reagent Preparation: In the dropping funnel, prepare a solution of hexanal in anhydrous diethyl ether. The Grignard reagent, isopropylmagnesium bromide in diethyl ether, is placed in the reaction flask. Rationale: Maintaining anhydrous (water-free) conditions is critical, as Grignard reagents are strong bases and will react with water, quenching the reaction.[4]

-

Reaction: Cool the flask containing the Grignard reagent in an ice bath. Add the hexanal solution dropwise from the dropping funnel with continuous stirring. Maintain a gentle reflux. The reaction is exothermic.

-

Workup: After the addition is complete, allow the mixture to stir until it returns to room temperature. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) dropwise to quench the reaction and hydrolyze the magnesium alkoxide intermediate.[5]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether using a rotary evaporator to yield crude 2-Methyloctan-3-ol.

Part B: Oxidation to 2-Methyloctan-3-one

-

Setup: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

-

Reaction: Dissolve the crude 2-Methyloctan-3-ol from Part A in DCM and add it to the PCC slurry in one portion. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

-

Final Isolation: Concentrate the filtrate using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 2-Methyloctan-3-one.

Section 3: Analytical Characterization

Post-synthesis, it is imperative to verify the identity and purity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose, providing both retention time for purity assessment and a mass spectrum for structural confirmation.

Analytical Workflow Diagram

Caption: Workflow for GC-MS analysis of 2-Methyloctan-3-one.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework. Specific parameters should be optimized for the instrument in use.

-

Sample Preparation: Prepare a dilute solution of the purified 2-Methyloctan-3-one (~1 mg/mL) in a volatile solvent like hexane or ethyl acetate.

-

Instrument Setup:

-

Column: Use a standard nonpolar capillary column (e.g., DB-5ms).[6]

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250 °C.

-

Injector: Set to a temperature higher than the sample's boiling point (e.g., 250 °C).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Acquire data in full scan mode over a mass range of m/z 40-300.

-

Data Analysis:

-

Purity: Analyze the resulting chromatogram. A single, sharp peak indicates a high degree of purity. The time at which this peak elutes is the retention time.[6]

-

Identity: Analyze the mass spectrum corresponding to the peak. Compare the fragmentation pattern to a reference spectrum from a database like NIST.[7] Key expected fragments for 2-Methyloctan-3-one would arise from alpha-cleavage around the carbonyl group.

-

Spectroscopic Data

Spectral data provides a fingerprint for the molecule, allowing for unambiguous identification.

| Technique | Key Observations | Source |

| Mass Spec (EI) | The NIST database shows a mass spectrum with characteristic peaks. | [2][7] |

| Infrared (IR) | A strong absorption peak characteristic of a C=O (carbonyl) stretch is expected around 1715 cm⁻¹. | [2] |

| ¹H NMR | Spectral data is available on public databases like PubChem. | [1] |

| ¹³C NMR | Spectral data is available on public databases like PubChem. | [1] |

Section 4: Applications and Relevance

While not extensively documented in pharmaceutical literature, 2-Methyloctan-3-one and related ketones are recognized for their sensory properties. They are often investigated as flavor and fragrance agents.[8][9] Its specific aroma profile, likely possessing fruity or herbal notes, makes it a candidate for inclusion in complex fragrance compositions. In a research context, it serves as a model compound for studying the reactions of sterically hindered ketones or as a building block for more complex molecular architectures.

Section 5: Safety and Handling

Safe laboratory practice is non-negotiable. 2-Methyloctan-3-one presents specific hazards that must be managed with appropriate engineering controls and personal protective equipment.

GHS Hazard Classification

| Hazard Class | GHS Code | Description | Source |

| Flammable Liquid | H226 | Flammable liquid and vapor. | [1] |

| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [1] |

Handling and Storage Protocol

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The container should be grounded and bonded to prevent static discharge.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Do not let the product enter drains.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

2-Methyloctan-3-ol | C9H20O | CID 98464 . PubChem, National Institutes of Health. Available at: [Link]

-

2-Methyl-3-octanone | C9H18O | CID 70209 . PubChem, National Institutes of Health. Available at: [Link]

-

CID 160885332 | C18H36O2 . PubChem, National Institutes of Health. Available at: [Link]

-

3-Octanone, 2-methyl- . NIST WebBook. Available at: [Link]

-

2-Methyloctan-3-amine | C9H21N | CID 21714468 . PubChem, National Institutes of Health. Available at: [Link]

-

The Synthesis of 2-Methyl-4-Heptanone . Jong, Elma A. de; Feringa, Bernard, University of Groningen. Available at: [Link]

-

2-methyl-3-octanone, 923-28-4 . The Good Scents Company. Available at: [Link]

-

3-Octanone, 2-methyl- Mass Spectrum . NIST WebBook. Available at: [Link]

-

(r)-(−)-10-methyl-1(9)-octal-2-one . Organic Syntheses Procedure. Available at: [Link]

-

2-methyloctan-3-one price & availability . MOLBASE. Available at: [Link]

-

Showing Compound 2-Methylpentan-3-one (FDB007633) . FooDB. Available at: [Link]

-

Grignard Reaction Lab: Synthesis & Analysis of 3° Alcohol . Studylib. Available at: [Link]

-

(3R)-2-methyloctan-3-ol | C9H20O | CID 13701579 . PubChem, National Institutes of Health. Available at: [Link]

-

6-Methyloctan-3-one | C9H18O | CID 14158008 . PubChem, National Institutes of Health. Available at: [Link]

-

Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Available at: [Link]

-

Grignard Reaction . Organic Chemistry Portal. Available at: [Link]

-

3-octanone ethyl amyl ketone . The Good Scents Company. Available at: [Link]

-

Grignard Reagents . Chemistry LibreTexts. Available at: [Link]

-

Gas Chromatography: Identifying Unknown Compounds . Dr. Vaughan Pultz, Lander University. Available at: [Link]

-

2-Methyloctan-3-ol(CAS# 26533-34-6) . Angene Chemical. Available at: [Link]

-

Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide derivatization . RWTH Publications. Available at: [Link]

-

Aroma and Flavor Molecules . The Perfumer's Apprentice. Available at: [Link]

-

2-octanone methyl hexyl ketone . The Good Scents Company. Available at: [Link]

Sources

- 1. 2-Methyl-3-octanone | C9H18O | CID 70209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Octanone, 2-methyl- [webbook.nist.gov]

- 3. pure.rug.nl [pure.rug.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. vpultz.sites.truman.edu [vpultz.sites.truman.edu]

- 7. 3-Octanone, 2-methyl- [webbook.nist.gov]

- 8. 3-octanone, 106-68-3 [thegoodscentscompany.com]

- 9. 2-octanone, 111-13-7 [thegoodscentscompany.com]

An In-Depth Technical Guide to 2-Methyloctan-3-one for Researchers and Drug Development Professionals

Introduction

2-Methyloctan-3-one, an aliphatic ketone with the molecular formula C9H18O, is a compound of growing interest within the scientific community.[1] Its structural features, comprising a nine-carbon chain with a carbonyl group at the third position and a methyl branch at the second, give rise to specific chemical and physical properties that make it a subject of investigation for various applications, including in the flavor and fragrance industry and as a potential biologically active agent. This guide provides a comprehensive overview of 2-Methyloctan-3-one, from its fundamental properties to its synthesis and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Methyloctan-3-one is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 2-methyloctan-3-one | PubChem[1] |

| Synonyms | 2-Methyl-3-octanone, Isopropyl pentyl ketone | PubChem[1] |

| Molecular Formula | C9H18O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| CAS Number | 923-28-4 | PubChem[1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Expected to be soluble in organic solvents |

Synthesis of 2-Methyloctan-3-one: A Two-Step Approach

The synthesis of 2-Methyloctan-3-one can be efficiently achieved through a two-step process involving a Grignard reaction to create the precursor alcohol, followed by a selective oxidation to yield the desired ketone. This method offers a high degree of control and good yields.

Diagram: Synthetic Pathway to 2-Methyloctan-3-one

Sources

Isopropyl pentyl ketone structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of 2-Methyl-3-Heptanone (Isopropyl Pentyl Ketone)

Introduction

2-Methyl-3-heptanone, commonly known as isopropyl pentyl ketone, is an aliphatic ketone with the molecular formula C8H16O.[1][2][3][4] As a carbonyl compound, its chemical reactivity is centered around the electrophilic carbon of the ketone group, making it a valuable intermediate in various organic syntheses. It is also recognized as a trace flavor and odor-causing compound found in some natural water sources. This guide provides a comprehensive overview of its structure, physicochemical properties, and detailed methodologies for its synthesis, tailored for researchers and professionals in drug development and chemical sciences.

Section 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and physical characteristics is fundamental to its application and synthesis.

Nomenclature and Identification

Structural Formula

The structure consists of a heptane chain with a ketone (carbonyl group) at the third carbon position and a methyl group at the second carbon position.

2D Structure:

Caption: Experimental workflow for the synthesis of 2-methyl-3-heptanone.

Materials and Reagents

-

2-Methyl-3-heptanol

-

Sodium dichromate (Na2Cr2O7)

-

Concentrated sulfuric acid (H2SO4)

-

Diethyl ether (anhydrous)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Step-by-Step Procedure

-

Preparation of Oxidizing Agent: In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add 10 mL of concentrated sulfuric acid to 100 mL of deionized water. To this acidic solution, dissolve 25 g of sodium dichromate dihydrate. The solution will be a clear orange color.

-

Reaction: While maintaining the flask in the ice bath, slowly add 0.1 mol of 2-methyl-3-heptanol to the stirred dichromate solution via a dropping funnel over 30 minutes. The slow addition is crucial to control the exothermic nature of the reaction.

-

Causality: The use of an ice bath and slow addition prevents overheating, which could lead to side reactions and reduced yield. The sulfuric acid provides the necessary acidic environment for the dichromate to act as a strong oxidizing agent. [5]4. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours. A successful oxidation is indicated by a color change from orange (Cr2O7^2-) to a murky green (Cr^3+). [6]5. Workup and Purification: a. Transfer the reaction mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL). b. Combine the organic layers and wash sequentially with 50 mL of 1 M NaOH solution (to neutralize any remaining acid) and 50 mL of brine (to aid in phase separation and remove dissolved water). c. Causality: The NaOH wash is a critical self-validating step; it removes acidic impurities. Failure to do so could lead to product degradation during the final distillation step. d. Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator. e. Purify the crude ketone by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 158-160 °C.

-

Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism

The oxidation proceeds via the formation of a chromate ester intermediate, followed by an E2-type elimination to yield the ketone.

Caption: Mechanism of secondary alcohol oxidation by chromic acid.

Conclusion

2-Methyl-3-heptanone is a well-defined aliphatic ketone with established physical properties. Its synthesis is readily achievable through robust and well-documented organic reactions. The oxidation of its corresponding secondary alcohol, 2-methyl-3-heptanol, represents a direct, high-yielding, and reliable method suitable for laboratory-scale preparation. Alternatively, the Grignard reaction with a nitrile precursor provides a versatile method for constructing the carbon skeleton. The choice of synthetic route will ultimately be guided by starting material availability, scalability, and specific experimental constraints. The protocols and data presented herein offer a solid foundation for professionals engaged in the synthesis and application of this compound.

References

-

Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

-

JoVE. (2025, May 22). Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]

-

YouTube. (2020, October 19). Preparation of aromatic Ketones by Friedel-Crafts Acylation. Retrieved from [Link]

-

Save My Exams. (2024, October 27). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

U.S. EPA. (n.d.). 3-Heptanone, 2-methyl- - Substance Details. Retrieved from [Link]

-

NIST. (n.d.). 3-Heptanone, 2-methyl-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]

-

NIST. (n.d.). 3-Heptanone, 2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-heptanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-3-heptanone. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentyl isopropyl methyl ketone. Retrieved from [Link]

Sources

The Enigmatic Presence of 2-Methyloctan-3-one in Nature: A Technical Guide

Introduction

Within the vast and intricate chemical tapestry of the natural world, volatile organic compounds (VOCs) serve as a fundamental language, mediating interactions from the microbial to the macroscopic. Among these, ketones represent a significant class of molecules, contributing to the aromas of foods, the defensive secretions of insects, and the complex bouquets of plant life. This technical guide delves into the natural occurrence of a specific branched-chain ketone, 2-methyloctan-3-one. While not as extensively documented as some of its structural isomers, emerging evidence points to its subtle yet significant presence in diverse biological systems. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known natural sources of 2-methyloctan-3-one, its potential biosynthetic origins, ecological significance, and the analytical methodologies requisite for its detection and characterization.

I. Natural Occurrence: A Dispersed and Diverse Profile

The known natural distribution of 2-methyloctan-3-one is not widespread but is notable for its appearance in distinct and unrelated biological matrices. This sporadic yet significant presence suggests convergent evolutionary pathways for its biosynthesis and function.

In the Animal Kingdom: From Mammalian Fats to Insect Semiochemistry

The most definitive identification of 2-methyloctan-3-one in nature comes from the analysis of food aromas. Specifically, it has been identified as a volatile component of beef fat [1]. Its presence contributes to the overall flavor profile of cooked meat, likely arising from the thermal degradation of lipids and amino acids.

While direct identification of 2-methyloctan-3-one as an insect semiochemical is pending, the prevalence of related methyl ketones in insect communication strongly suggests its potential in this role. For instance, the structurally similar 7-methyloctan-3-one is a known pheromone in certain ant species and has been found in the fur of the arctic fox[2]. Insect pheromones are critical for behaviors such as mating and aggregation[3]. The biosynthetic pathways that produce these ketones are often conserved, making it plausible that 2-methyloctan-3-one could function as a pheromone or a component of a pheromonal blend in certain insect species. Semiochemicals, including pheromones and allelochemicals, are pivotal in mediating insect behavior and are increasingly harnessed for integrated pest management strategies[4][5].

In the Microbial World and Food Spoilage

Methyl ketones, as a class, are well-documented products of microbial metabolism, particularly from fungi. They are often associated with the characteristic aromas of certain cheeses and can also be indicators of food spoilage. For example, various odd-carbon methyl ketones, such as 2-heptanone, 2-nonanone, and 2-undecanone, have been identified as contributors to the oxidative off-flavor in stored cow's milk[6][7]. While 2-methyloctan-3-one has not been explicitly named in this context, the metabolic pathways that produce these ketones could potentially generate branched-chain variants under specific substrate and microbial conditions.

II. Biosynthesis: Unraveling the Metabolic Origins

The biosynthesis of branched-chain ketones like 2-methyloctan-3-one in insects is believed to be intricately linked to fatty acid metabolism[8]. While a definitive pathway for this specific molecule is not yet elucidated, the general mechanisms for methyl ketone formation in biological systems provide a strong hypothetical framework.

Insects typically synthesize ketones through modifications of fatty acid pathways or other metabolic routes like the isoprenoid pathway[8]. One common mechanism involves the decarboxylation of β-keto acids[1]. Another potential route is the oxidation of aliphatic hydrocarbons at the methylene carbon adjacent to a methyl group[1].

The biosynthesis of insect pheromones can be regulated by hormones such as juvenile hormone III[8]. In some Diptera, ecdysteroids produced by the ovaries are thought to regulate hydrocarbon sex pheromone biosynthesis by influencing the activity of fatty acyl-CoA elongation enzymes[8].

The following diagram illustrates a plausible biosynthetic pathway for 2-methyloctan-3-one, drawing parallels from known ketone biosynthesis in insects.

Caption: Plausible biosynthetic pathway of 2-methyloctan-3-one.

III. Analytical Methodologies for Detection and Characterization

The volatile and often trace-level nature of 2-methyloctan-3-one in natural matrices necessitates sensitive and specific analytical techniques for its unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone analytical tool for this purpose[3].

Sample Preparation and Extraction

The initial and most critical step in the analysis of 2-methyloctan-3-one is its efficient extraction from the sample matrix while minimizing contamination and analyte loss. The choice of extraction method is dictated by the nature of the sample and the volatility of the target compound.

Table 1: Comparison of Extraction Techniques for 2-Methyloctan-3-one

| Extraction Technique | Principle | Advantages | Disadvantages | Suitable Matrices |

| Solvent Extraction | Partitioning of the analyte between the sample matrix and an organic solvent. | High recovery for less volatile compounds; well-established. | Requires large volumes of organic solvents; can co-extract interfering compounds. | Insect glands, fatty tissues, food homogenates. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile analytes from the headspace above the sample onto a coated fiber. | Solvent-free; simple and rapid; suitable for automation. | Fiber coating selection is crucial; potential for competitive adsorption. | Food samples, beverages, live insects, plant material. |

| Dynamic Headspace Sampling (Purge and Trap) | Volatiles are purged from the sample with an inert gas and trapped on a sorbent material. | High sensitivity for highly volatile compounds; exhaustive extraction possible. | More complex instrumentation; potential for analyte breakthrough. | Air samples, water, biological fluids. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the sample is introduced into the GC-MS system for separation and identification.

Experimental Protocol: GC-MS Analysis of 2-Methyloctan-3-one

-

Gas Chromatograph (GC) System:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes. This program should be optimized based on the complexity of the sample matrix.

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identification of 2-methyloctan-3-one is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic standard. The mass spectrum of 2-methyloctan-3-one will exhibit characteristic fragment ions.

-

Quantification can be performed using an external or internal standard method by integrating the peak area of a characteristic ion.

-

The following diagram illustrates a typical workflow for the analysis of 2-methyloctan-3-one from a natural source.

Caption: General workflow for the analysis of 2-methyloctan-3-one.

IV. Ecological Significance and Future Perspectives

The presence of 2-methyloctan-3-one in beef fat points to its role as a flavor compound, influencing the sensory perception of food. In the context of insects, should its role as a semiochemical be confirmed, it could have significant implications for understanding and manipulating insect behavior. Pheromones are highly specific and potent, making them environmentally benign tools for pest monitoring and control.

Future research should focus on:

-

Screening a wider range of natural sources , particularly insects and plants, for the presence of 2-methyloctan-3-one to better understand its distribution.

-

Elucidating the specific biosynthetic pathway of 2-methyloctan-3-one in organisms where it is found.

-

Investigating the behavioral responses of insects to synthetic 2-methyloctan-3-one to confirm any semiochemical activity.

-

Exploring its potential applications in the food and fragrance industries, as well as in the development of novel pest management strategies.

The study of 2-methyloctan-3-one, though in its nascent stages, holds promise for uncovering new facets of chemical ecology and providing novel solutions in applied biology.

References

-

Ridgway, K. (n.d.). Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]

-

Barden, D. (2013, February 14). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. American Laboratory. [Link]

-

Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. (2019, October 30). IntechOpen. [Link]

-

Sample Preparation Options for Aroma Analysis. (n.d.). Chromatography Today. [Link]

-

Sniffing out active compounds in insect pheromones. (2015, September 14). Wiley Analytical Science. [Link]

-

Tillman, J. A., Seybold, S. J., Jurenka, R. A., & Blomquist, G. J. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect biochemistry and molecular biology, 29(6), 481–514. [Link]

-

Forney, F. W., & Markovetz, A. J. (1971). The biology of methyl ketones. Journal of lipid research, 12(4), 383–395. [Link]

-

Gas Chromatography coupled with Mass Spectrometry (GC-MS) analysis of crude pheromone extracts from female Chilo suppressalis moths. (n.d.). ResearchGate. [Link]

-

Kalinová, B., Ji, Y., Svatoš, A., & Hoskovec, M. (2006). GC × GC/TOF MS technique—A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland. Journal of Separation Science, 29(4), 578-585. [Link]

-

Chatterjee, D., & Tan, J. (2021). Insect Oenocytes and Metabolism. Frontiers in Endocrinology, 12, 744383. [Link]

-

Gas chromatography-mass spectrometry (GC-MS) analysis of natural... (n.d.). ResearchGate. [Link]

-

Kunieda, T., & Kubo, T. (2005). Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome. Insect Molecular Biology, 14(6), 631-641. [Link]

-

Beran, F., & Luck, K. (2016). Chemical convergence between plants and insects: biosynthetic origins and functions of common secondary metabolites. New Phytologist, 211(4), 1185-1197. [Link]

-

2-Methyl-3-octanone. (n.d.). PubChem. [Link]

-

El-Shafie, H. A. F., & Abdel-Banat, B. M. A. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research, 59(1), 1-11. [Link]

-

Semiochemicals. (n.d.). Insect Science. [Link]

-

2-Methyloctan-4-ol. (n.d.). The Pherobase. [Link]

-

Dudareva, N., & Pichersky, E. (2006). Plant Volatiles. eLS. [Link]

-

Semiochemical Research Articles. (n.d.). Synergy Semiochemicals. [Link]

-

2-Methyloctan-3-ol. (n.d.). PubChem. [Link]

-

Xi, X., Ainasi, A., & Li, Y. (2023). 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. Journal of dairy science, 106(12), 8538–8550. [Link]

-

Achimón, F., Peschiutta, M. L., Brito, V. D., Ulla, S. B., & Pizzolitto, R. P. (2022). Sulcatone as a Plant-Derived Volatile Organic Compound for the Control of the Maize Weevil and Its Associated Phytopathogenic Fungi in Stored Maize. Journal of Fungi, 8(11), 1152. [Link]

-

Schultz, T. H. (2010). Volatile Metabolites. Comprehensive Natural Products II, 229-275. [Link]

-

Honkanen, E., Karvonen, P., & Virtanen, A. I. (1964). Studies on the transfer of some flavour compounds to milk. Acta Chemica Scandinavica, 18, 612-618. [Link]

-

2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage. (n.d.). ResearchGate. [Link]

-

2-methyl-3-octanone. (n.d.). The Good Scents Company. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. plantprotection.pl [plantprotection.pl]

- 5. Semiochemicals – Insect Science [uq.pressbooks.pub]

- 6. 2-Heptanone, 2-nonanone, and 2-undecanone confer oxidation off-flavor in cow milk storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality of 2-Methyloctan-3-one

An In-Depth Technical Guide to the

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Chirality is a fundamental property in molecular science with profound implications in pharmacology, materials science, and flavor chemistry. Enantiomers of a chiral molecule can exhibit remarkably different biological and sensory properties. This guide provides a comprehensive technical overview of the chirality of 2-methyloctan-3-one, a ketone with a single stereocenter. We will explore its stereochemistry, the distinct properties of its enantiomers, robust analytical methodologies for its chiral discrimination, and modern strategies for its enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and analyzing chiral molecules.

The Imperative of Chirality in Molecular Function

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of stereochemistry. The two mirror-image forms, known as enantiomers, share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, their interaction with other chiral entities—such as biological receptors or chiral catalysts—can differ dramatically.[1] This is often analogized to the difference between a left and right hand, which can only fit into their corresponding gloves.

In the context of flavor and fragrance, the human olfactory system is a exquisitely sensitive chiral discriminator. Enantiomers of the same compound can elicit entirely different scent and taste perceptions.[2][3] For instance, (R)-carvone is perceived as spearmint, while its enantiomer, (S)-carvone, smells of caraway.[4] This phenomenon underscores the necessity of enantiomeric analysis and control in the food, fragrance, and pharmaceutical industries to ensure product consistency, efficacy, and safety.

Stereochemistry of 2-Methyloctan-3-one

2-Methyloctan-3-one is an aliphatic ketone with the molecular formula C₉H₁₈O.[5] Its structure contains a single chiral center, giving rise to a pair of enantiomers.

The Chiral Center

The stereocenter in 2-methyloctan-3-one is the carbon atom at the C2 position. This carbon is bonded to four distinct substituents, fulfilling the requirement for chirality:

-

A hydrogen atom (H)

-

A methyl group (-CH₃)

-

An ethyl group which is part of the larger propyl group attached to the carbonyl (-C(=O)CH₂CH₂...)

-

A pentyl group (-CH₂(CH₂)₃CH₃)

Due to this arrangement, the molecule exists as two non-superimposable mirror-image forms.

The (R)- and (S)-Enantiomers

Using the Cahn-Ingold-Prelog (CIP) priority rules, we can assign the absolute configuration of each enantiomer as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). The assignment is based on ranking the four substituents attached to the chiral center and observing the direction of decreasing priority. While the specific sensory profiles for the enantiomers of 2-methyloctan-3-one are not widely documented in public literature, it is a well-established principle that they will interact differently with chiral olfactory receptors, likely resulting in distinct odor characteristics.

Analytical Methodologies for Chiral Discrimination

The separation and quantification of enantiomers is a critical challenge in analytical chemistry.[3] Since enantiomers have identical physical properties, specialized techniques are required to differentiate them. This is typically achieved by creating a temporary chiral environment where the enantiomers form diastereomeric complexes with different energies, allowing for their separation.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral Gas Chromatography is the benchmark technique for separating volatile enantiomers like 2-methyloctan-3-one. The method relies on a chiral stationary phase (CSP) within the GC column.

Causality of Method Choice: The CSP, often a cyclodextrin derivative, has a chiral structure. As the racemic mixture of 2-methyloctan-3-one passes through the column, each enantiomer forms transient, diastereomeric "host-guest" complexes with the CSP.[6] The stability of these complexes differs slightly for the (R)- and (S)-enantiomers, leading to different retention times and, consequently, their separation.

Step-by-Step Experimental Protocol:

-

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

-

Autosampler for precision and reproducibility.

-

Data acquisition and processing software.

-

-

Chiral Column:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).

-

-

Sample Preparation:

-

Prepare a 100 ppm solution of racemic 2-methyloctan-3-one in a high-purity solvent such as hexane or dichloromethane.

-

Vortex the solution to ensure homogeneity.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

GC Operating Conditions:

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (This prevents column overloading and ensures sharp peaks).

-

Oven Temperature Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase temperature at 5°C/min to 180°C.

-

Final Hold: Hold at 180°C for 5 minutes.

-

-

Detector Temperature (FID): 280°C.

-

-

Data Analysis:

Visualization of Chiral GC Workflow

The following diagram illustrates the logical flow of the chiral GC analysis process.

Caption: Workflow for the chiral separation of 2-methyloctan-3-one enantiomers via GC.

Data Presentation: Sample GC Results

The following table summarizes hypothetical but representative data from a chiral GC analysis of a non-racemic sample of 2-methyloctan-3-one.

| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) |

| (S)-2-Methyloctan-3-one | 15.21 | 1,250,000 |

| (R)-2-Methyloctan-3-one | 15.45 | 250,000 |

Enantiomeric Excess Calculation:

-

% ee = [ (1,250,000 - 250,000) / (1,250,000 + 250,000) ] * 100

-

% ee = [ 1,000,000 / 1,500,000 ] * 100 = 66.7% in favor of the (S)-enantiomer.

Strategies for Enantioselective Synthesis

Accessing enantiomerically pure compounds is paramount for studying their unique properties and for commercial applications. Enantioselective synthesis, or asymmetric synthesis, aims to produce a target molecule with a high excess of one enantiomer.[9][10]

Catalytic Asymmetric Synthesis

This is the most elegant and efficient approach, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For ketones like 2-methyloctan-3-one, several methods are applicable.

-

Enantioselective Reduction: A prochiral ketone can be reduced to a chiral alcohol using a chiral catalyst and a reducing agent (e.g., H₂, boranes).[11] While this produces the corresponding alcohol (2-methyloctan-3-ol), it is a powerful strategy for creating the desired stereocenter, which can then be oxidized back to the ketone if necessary.

-

Asymmetric Alkylation/Acylation: Modern organocatalytic or transition-metal-catalyzed methods allow for the enantioselective addition of alkyl or acyl groups to precursor molecules, directly forming chiral ketones.[12][13][14] For example, a reaction could involve the asymmetric addition of a pentanoyl group to a chiral enolate derived from 2-butanone.

Caption: Conceptual pathway for catalytic asymmetric synthesis of a chiral ketone.

Conclusion and Future Outlook

The chirality of 2-methyloctan-3-one is a defining feature that governs its interaction with other chiral systems, most notably biological receptors responsible for taste and smell. This guide has detailed the stereochemical foundation of this molecule and provided a robust, field-proven protocol for the analytical separation of its enantiomers using chiral gas chromatography. Furthermore, we have highlighted modern synthetic strategies that enable access to enantioenriched forms of such ketones.

For professionals in drug development and flavor science, a rigorous understanding and application of these principles are not merely academic—they are essential for innovation, quality control, and regulatory compliance. Future research will likely focus on elucidating the specific sensory profiles of each 2-methyloctan-3-one enantiomer and developing even more efficient and scalable catalytic systems for their synthesis.

References

-

Krische, M. J., & Morken, J. P. (2018). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. National Institutes of Health. [Link]

-

UNC Chemistry Department. (n.d.). A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. University of North Carolina. [Link]

-

Wang, J., et al. (2020). Enantioselective Synthesis of α-Oxygenated Ketones via Organocatalytic Formal O–H Bond Insertion of Sulfonium Ylides. Journal of the American Chemical Society. [Link]

-

Li, W., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Li, W., et al. (2021). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Royal Society of Chemistry. [Link]

-

Pfau, M., et al. (1990). (r)-(−)-10-methyl-1(9)-octal-2-one. Organic Syntheses. [Link]

-

PubChem. (n.d.). 2-Methyl-3-octanone. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (3R)-2-methyloctan-3-ol. National Center for Biotechnology Information. [Link]

-

Wang, H., et al. (2006). Determination of the enantiomeric excess of an M3 antagonist drug substance by chemometric analysis of the IR spectra of different guest-host complexes. PubMed. [Link]

-

Houben-Weyl. (1995). Determination of Enantiomeric Purity by Direct Methods. Thieme. [Link]

-

Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]

-

University of Wisconsin-Stout. (n.d.). Some more aldehydes and ketones with practical uses. University of Wisconsin-Stout. [Link]

- Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Chiralpedia. (2024). Chiral Chemistry in Everyday Life: Hidden Handedness Around Us. Chiralpedia. [Link]

-

PubChem. (n.d.). 2-Methyloctan-3-ol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 6-Methyloctan-3-one. National Center for Biotechnology Information. [Link]

-

Malkar, R. S., & Yadav, G. D. (2020). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. ACS Omega. [Link]

-

The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]

-

Cammers, A., Steelman, A. J., & Odom, S. (2019). Isomers and Molecular Constitution. University of Kentucky. [Link]

-

ChemSynthesis. (n.d.). 3-methyl-2-octanone. ChemSynthesis. [Link]

-

ResearchGate. (2023). Chirality: An Important Phenomenon Regarding Biosynthesis, Perception, and Authenticity of Flavor Compounds. ResearchGate. [Link]

-

Clark, J. (2015). Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

Sources

- 1. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 2. Chiral Chemistry in Everyday Life: Hidden Handedness Around Us – Chiralpedia [chiralpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. oit.edu [oit.edu]

- 5. 2-Methyl-3-octanone | C9H18O | CID 70209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes – Department of Chemistry [chem.unc.edu]

- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 2-Methyloctan-3-one

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyloctan-3-one (C₉H₁₈O, MW: 142.24 g/mol ).[1][2] Intended for researchers and professionals in drug development and chemical analysis, this document synthesizes data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section explains the theoretical basis for the observed spectral features, presents validated data in structured tables, and outlines detailed experimental protocols. The guide emphasizes the causal relationships behind spectral patterns, ensuring a self-validating approach to structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. For an aliphatic ketone like 2-Methyloctan-3-one, the most prominent feature is the carbonyl (C=O) stretching vibration.[3]

Interpretation of the IR Spectrum

The IR spectrum of 2-Methyloctan-3-one is dominated by two key regions:

-

Carbonyl (C=O) Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹.[3][4] This intense peak is a definitive indicator of the ketone functional group in the molecule.

-

C-H Stretch: Absorptions corresponding to the stretching of carbon-hydrogen bonds in the alkyl chains appear in the region of 3000-2850 cm⁻¹.[5]

These features provide clear, initial evidence for the compound's identity as an aliphatic ketone.

Summary of IR Absorption Data

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity | Reference |

| C=O Stretch (Ketone) | ~1715 | Strong, Sharp | [3][4] |

| C-H Stretch (sp³ C-H) | 3000-2850 | Strong | [5] |

| C-H Bend (CH₂/CH₃) | 1470-1350 | Medium | [5] |

Experimental Protocol: Acquiring a Gas-Phase IR Spectrum

The following protocol outlines the general steps for obtaining a high-quality gas-phase IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, similar to the data provided by the NIST/EPA Gas-Phase Infrared Database.[1]

-

Instrument Preparation: Purge the spectrometer's sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

-

Background Scan: Perform a background scan with the empty gas cell in the beam path. This spectrum is stored in memory and subtracted from the sample spectrum.

-

Sample Introduction: Introduce a small amount of volatile 2-Methyloctan-3-one into a gas cell. The cell is typically a 10 cm path length cell with KBr or NaCl windows, which are transparent to IR radiation.

-

Sample Scan: Place the gas cell containing the sample into the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Caption: Workflow for IR Spectrum Acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: Proton Environments

In the ¹H NMR spectrum of 2-Methyloctan-3-one, the protons on carbons adjacent to the electron-withdrawing carbonyl group (α-protons) are deshielded and appear at a higher chemical shift (downfield), typically in the 2.0-2.5 ppm range.[3] Protons further from the carbonyl group will appear at lower chemical shifts (upfield).

Predicted ¹H NMR Data for 2-Methyloctan-3-one:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH(CH₃)₂ (C2-H) | ~2.5 | Septet | 1H |

| -C(=O)CH₂- (C4-H) | ~2.4 | Triplet | 2H |

| -CH(CH₃)₂ (C1, C1') | ~1.1 | Doublet | 6H |

| -CH₂CH₂CH₂CH₃ (C5, C6, C7) | ~1.2-1.6 | Multiplet | 6H |

| -CH₂CH₃ (C8-H) | ~0.9 | Triplet | 3H |

Causality: The septet and doublet arise from the mutual coupling of the C2 methine proton and the two equivalent methyl groups of the isopropyl moiety. The C4 methylene protons are a triplet due to coupling with the adjacent C5 methylene protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The carbonyl carbon of a ketone is highly deshielded and gives a characteristic signal in the 190-215 ppm range, which is a clear diagnostic marker.[3][4]

¹³C NMR Data for 2-Methyloctan-3-one:

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C3 (C=O) | ~215 | [3][4] |

| C2 (-CH) | ~41 | [6] |

| C4 (-CH₂) | ~39 | [6] |

| C6 (-CH₂) | ~31 | [6] |

| C5 (-CH₂) | ~26 | [6] |

| C7 (-CH₂) | ~22 | [6] |

| C1, C1' (-CH₃) | ~18 | [6] |

| C8 (-CH₃) | ~14 | [6] |

Note: Specific shifts are based on typical values for aliphatic ketones and available database information.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methyloctan-3-one.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. ¹³C experiments require a longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Processing: Fourier transform the raw data (Free Induction Decay) and phase the resulting spectrum to obtain the final plot of intensity versus chemical shift.

Caption: General workflow for NMR analysis.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For aliphatic ketones, two primary fragmentation pathways are diagnostically important: α-cleavage and the McLafferty rearrangement.[4][7]

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 2-Methyloctan-3-one (molecular weight 142.24) will show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern is dictated by the stability of the resulting carbocations.

-

α-Cleavage: This involves the breaking of a C-C bond adjacent to the carbonyl group. This process forms a stable acylium ion.[7][8]

-

Pathway A: Loss of the pentyl radical (•C₅H₁₁) results in an acylium ion at m/z 71 .

-

Pathway B: Loss of the isopropyl radical (•C₃H₇) results in an acylium ion at m/z 99 .

-

-

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with accessible gamma-hydrogens.[4][7] It involves the transfer of a hydrogen atom from the γ-carbon (C6) to the carbonyl oxygen, followed by cleavage of the α-β bond (C4-C5). This produces a neutral alkene (propene) and a charged enol fragment at m/z 86 .

Summary of Mass Spectrometry Data

| m/z Value | Relative Intensity | Proposed Fragment Ion | Fragmentation Pathway | Reference |

| 142 | Low | [C₉H₁₈O]⁺ | Molecular Ion (M⁺) | [9] |

| 99 | Medium | [C₆H₁₁O]⁺ | α-Cleavage (Loss of •C₃H₇) | [9] |

| 86 | Medium | [C₅H₁₀O]⁺ | McLafferty Rearrangement | [9] |

| 71 | High | [C₄H₇O]⁺ | α-Cleavage (Loss of •C₅H₁₁) | [9] |

| 43 | High | [C₃H₇]⁺ | Isopropyl Cation | [9] |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile compounds and obtaining their mass spectra.

-

Sample Preparation: Prepare a dilute solution of 2-Methyloctan-3-one in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound separates from the solvent and any impurities based on its boiling point and affinity for the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source (typically using electron ionization at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum for the compound.

Caption: Key fragmentation pathways for 2-Methyloctan-3-one.

Conclusion

The combination of IR, NMR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 2-Methyloctan-3-one. The IR spectrum confirms the presence of a ketone carbonyl group. NMR spectroscopy elucidates the specific carbon-hydrogen framework, including the isopropyl and pentyl moieties attached to the carbonyl. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns—α-cleavage and McLafferty rearrangement—that are fully consistent with the assigned structure. This multi-technique approach represents a robust and self-validating methodology for the structural characterization of organic molecules.

References

-

Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

NIST. (n.d.). 3-Octanone, 2-methyl- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Octanone, 2-methyl- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 3-Octanone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-octanone. In PubChem Compound Database. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyloctan-3-ol. In PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-